N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of hydrazides and is characterized by the presence of a heptadecafluorinated dodecenyl group attached to a benzohydrazide moiety. The compound’s structure imparts significant stability and reactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide typically involves the condensation reaction between a heptadecafluorinated dodecenyl ketone and benzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism of action of N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its fluorinated dodecenyl group imparts unique reactivity, allowing it to participate in diverse chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide: Known for its coordination chemistry with transition metals.
2-Bromo-N’-[(2Z)-butan-2-yl-idene]-5-methoxy-benzohydrazide: Studied for its crystal structure and biological activities.
Uniqueness
N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide stands out due to its heptadecafluorinated dodecenyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
203200-82-2 |
---|---|
Molecular Formula |
C19H11F17N2O2 |
Molecular Weight |
622.3 g/mol |
IUPAC Name |
N'-[(Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-4-oxododec-2-en-2-yl]benzohydrazide |
InChI |
InChI=1S/C19H11F17N2O2/c1-8(37-38-11(40)9-5-3-2-4-6-9)7-10(39)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-7,37H,1H3,(H,38,40)/b8-7- |
InChI Key |
GTEXASFKPWBCFJ-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/NNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.